
2-(Methylamino)-1-butanol, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylamino)-1-butanol, ®- is a chiral amine alcohol compound with the molecular formula C5H13NO. It is an important intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-butanol, ®- can be achieved through several methods. One common approach involves the reductive amination of 2-butanone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
In industrial settings, the production of 2-(Methylamino)-1-butanol, ®- often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylamino)-1-butanol, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form primary or secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an organic solvent.
Major Products Formed
Oxidation: 2-Butanone or 2-butanal.
Reduction: 2-(Methylamino)butane.
Substitution: 2-(Methylamino)-1-chlorobutane or 2-(Methylamino)-1-bromobutane.
Aplicaciones Científicas De Investigación
2-(Methylamino)-1-butanol, ®- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of materials with specific properties, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 2-(Methylamino)-1-butanol, ®- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methylamino)-1-propanol
- 2-(Methylamino)-1-phenylpropanol
- 2-(Methylamino)-1-pentanol
Uniqueness
2-(Methylamino)-1-butanol, ®- is unique due to its specific chiral configuration, which can result in different biological activities compared to its stereoisomers. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Propiedades
Número CAS |
40916-72-1 |
|---|---|
Fórmula molecular |
C5H13NO |
Peso molecular |
103.16 g/mol |
Nombre IUPAC |
(2R)-2-(methylamino)butan-1-ol |
InChI |
InChI=1S/C5H13NO/c1-3-5(4-7)6-2/h5-7H,3-4H2,1-2H3/t5-/m1/s1 |
Clave InChI |
HSHIHFMFJLIQDN-RXMQYKEDSA-N |
SMILES isomérico |
CC[C@H](CO)NC |
SMILES canónico |
CCC(CO)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



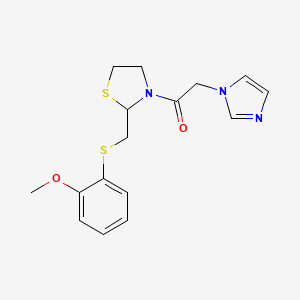
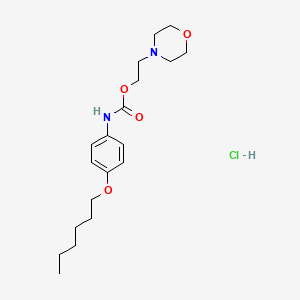
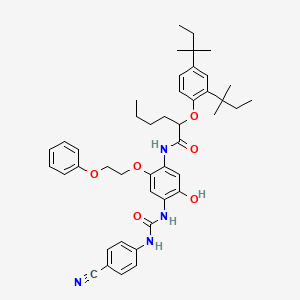
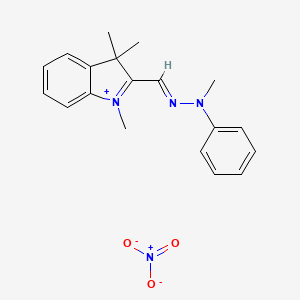
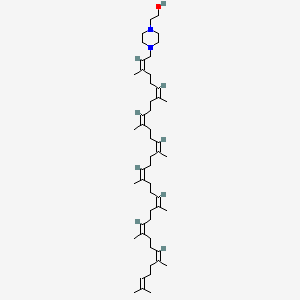

![acetic acid;(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12732565.png)
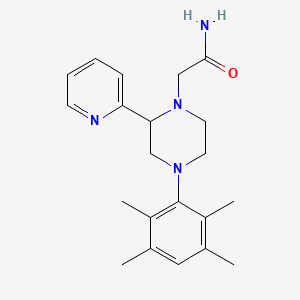
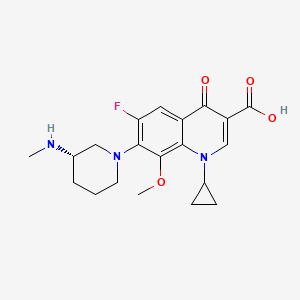
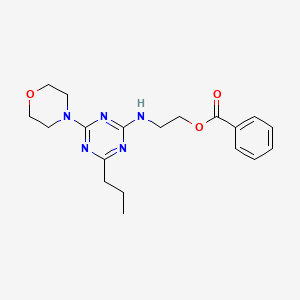
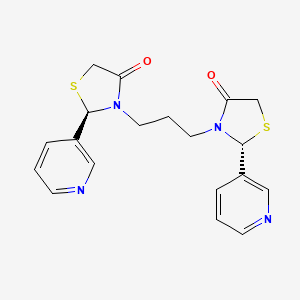

![8-(4-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12732583.png)
